

Exploratory Studies on the Effects of TES-1025: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | TES-1025 | |
| Cat. No.: | B611293 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical exploratory studies on **TES-1025**, a potent and selective inhibitor of α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the foundational studies cited.

Introduction to TES-1025 and its Mechanism of Action

TES-1025 is a small molecule inhibitor of ACMSD, a key enzyme in the kynurenine pathway, which is the primary route for tryptophan catabolism. ACMSD acts at a critical branch point, converting α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, which is then catabolized. By inhibiting ACMSD, **TES-1025** redirects the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1][2] This elevation of intracellular NAD+ levels is the primary mechanism through which **TES-1025** exerts its therapeutic effects. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins (e.g., SIRT1), which are involved in regulating mitochondrial function, stress resistance, and metabolism.[3] The therapeutic potential of **TES-1025** has been explored in preclinical models of diseases associated with NAD+ depletion, such as acute kidney injury and liver diseases.[1]



Check Availability & Pricing

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of TES-1025.

Table 1: In Vitro Efficacy of TES-1025

| Parameter | Value | Species | Reference |
|-----------------|----------------|---------|-----------|
| IC50 | 13 ± 3 nM | Human | [4] |
| Ki | 0.85 ± 0.22 nM | Human | [1] |
| Inhibition Type | Competitive | Human | [1] |

Table 2: In Vivo Pharmacokinetics of TES-1025 in Male

| CD-T M | <u>ice</u> |
|----------|------------|
| Route of | |
| Roule of | _ |

| Route of Administrat ion | Dose (mg/kg) | Cmax (ng/mL) | AUC0-8h (h*ng/mL) | t1/2 (h) | Reference |
|--------------------------------|-----------------|-----------------|----------------------|----------|-----------|
| Oral (PO) | 5 | 2570 | 19,200 (Liver) | 5.33 | [4] |
| 36,600 (Kidney) | [4] | | | | |
| Intravenous (IV) | 0.5 | - | - | 5.33 | [4] |

Signaling Pathways and Experimental Workflows

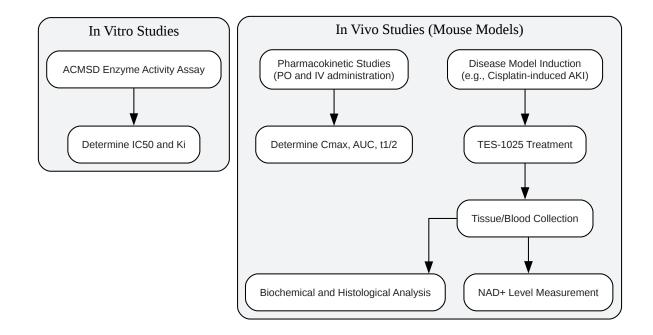
The following diagrams illustrate the mechanism of action of TES-1025 and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Figure 1: **TES-1025** Mechanism of Action.



Click to download full resolution via product page

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols



In Vitro ACMSD Enzyme Activity Assay

This protocol is adapted from methodologies used to determine the inhibitory activity of **TES-1025** on human ACMSD.

Objective: To determine the IC50 and mode of inhibition of **TES-1025** against recombinant human ACMSD.

Materials:

- Recombinant human ACMSD
- 3-hydroxyanthranilate 3,4-dioxygenase
- 3-hydroxyanthranilic acid (substrate precursor)
- TES-1025
- Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
- Spectrophotometer capable of reading at 360 nm

- ACMS Substrate Generation: In the assay buffer, incubate 3-hydroxyanthranilic acid with 3-hydroxyanthranilate 3,4-dioxygenase to generate the ACMS substrate. Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete.
- Inhibitor Preparation: Prepare a stock solution of TES-1025 in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
- Enzyme Reaction: To the wells of a microplate containing the generated ACMS substrate, add the various concentrations of TES-1025 or vehicle (DMSO) as a control.
- Initiation of Reaction: Initiate the enzymatic reaction by adding a pre-determined amount of recombinant human ACMSD to each well.



- Measurement: Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS by ACMSD.
- Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the TES-1025 concentration to determine the IC50 value. For kinetic analysis of inhibition, vary both substrate and inhibitor concentrations and use appropriate models (e.g., Dixon plots) to determine the Ki and mode of inhibition.[1]

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the general procedure for assessing the pharmacokinetic profile of **TES-1025** in mice.[4]

Objective: To determine the pharmacokinetic parameters (Cmax, AUC, t1/2) of **TES-1025** following oral and intravenous administration in mice.

Animals:

Male CD-1 mice

- Dosing:
 - Oral (PO) Administration: Administer TES-1025 (e.g., 5 mg/kg) by oral gavage.
 - Intravenous (IV) Administration: Administer **TES-1025** (e.g., 0.5 mg/kg) via the tail vein.
- Sample Collection: Collect blood samples from the tail vein at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). At the end of the study, collect tissues such as liver and kidney.
- Sample Processing: Process blood samples to obtain plasma. Homogenize tissue samples.
- Bioanalysis: Quantify the concentration of TES-1025 in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.



 Data Analysis: Use pharmacokinetic software to calculate parameters including Cmax, AUC, and elimination half-life (t1/2).

Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model

This protocol describes a common method for inducing AKI in mice to evaluate the therapeutic efficacy of **TES-1025**.[3]

Objective: To assess the protective effects of **TES-1025** against cisplatin-induced renal damage.

Animals:

Male C57BL/6J mice (8-12 weeks old)

- Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
- Treatment Groups: Divide mice into groups: (1) Vehicle control, (2) Cisplatin only, (3) TES-1025 + Cisplatin, (4) TES-1025 only.
- **TES-1025** Administration: Administer **TES-1025** (e.g., 15 mg/kg/day) or vehicle, often via supplemented chow or oral gavage, starting before and continuing after cisplatin injection.[3]
- AKI Induction: Induce AKI by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).[3]
 [5]
- Monitoring: Monitor the animals for signs of distress and body weight changes.
- Sample Collection: At a predetermined time point (e.g., 72 hours post-cisplatin), collect blood and kidney tissues.[3]
- Analysis:
 - Blood: Measure serum creatinine and blood urea nitrogen (BUN) levels.



- · Kidney Tissue:
 - Histology: Perform H&E and PAS staining to assess tubular injury.
 - Biomarkers: Measure levels of kidney injury markers like KIM-1 and NGAL.[5]
 - NAD+ Levels: Quantify NAD+ levels using HPLC or LC-MS/MS.[6]

Carbon Tetrachloride (CCl4)-Induced Liver Injury Mouse Model

This protocol details a widely used model for inducing acute liver injury to study the effects of **TES-1025**.

Objective: To evaluate the hepatoprotective effects of **TES-1025** in a model of acute chemical-induced liver injury.

Animals:

• Male C57BL/6J mice

- Treatment Groups: Establish control and treatment groups similar to the AKI model.
- TES-1025 Administration: Administer TES-1025 or vehicle prior to CCl4 challenge.
- Liver Injury Induction: Induce acute liver injury with a single intraperitoneal injection of CCI4
 (e.g., 1 mL/kg, diluted in corn oil).[7][8]
- Sample Collection: Collect blood and liver tissue at a specified time point (e.g., 24-48 hours) after CCl4 administration.[9]
- Analysis:
 - Blood: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).



- Liver Tissue:
 - Histology: Perform H&E staining to assess hepatocellular necrosis and inflammation.
 - Gene Expression: Analyze the expression of inflammatory and fibrotic markers.

Conclusion

The exploratory studies on **TES-1025** have demonstrated its potential as a therapeutic agent by targeting the de novo NAD+ synthesis pathway. Its potent and selective inhibition of ACMSD leads to increased NAD+ levels, which in turn can activate protective cellular pathways mediated by sirtuins. The preclinical data in models of kidney and liver injury are promising. Further research is warranted to fully elucidate the therapeutic applications and long-term safety of **TES-1025**. This guide provides a foundational resource for researchers and drug development professionals interested in furthering the understanding of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing better mouse models to study cisplatin-induced kidney injury PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo NAD+ synthesis enhances mitochondrial function and improves health PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Mechanisms of Cisplatin-Induced Acute Kidney Injury: The Role of NRF2 in Mitochondrial Dysfunction and Metabolic Reprogramming PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with highperformance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]



- 7. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamics of Acute Liver Injury in Experimental Models of Hepatotoxicity in the Context of Their Implementation in Preclinical Studies on Stem Cell Therapy [imrpress.com]
- To cite this document: BenchChem. [Exploratory Studies on the Effects of TES-1025: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b611293#exploratory-studies-on-tes-1025-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com